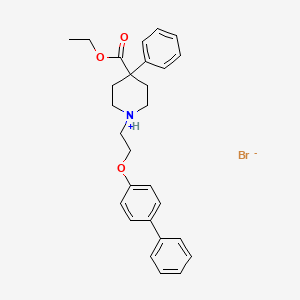

1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide

Description

This compound is a hydrobromide salt of an ethyl ester derivative of 4-phenylisonipecotic acid, featuring a 2-(4-biphenylyloxy)ethyl substituent at the 1-position of the piperidine ring. The biphenylyloxy group introduces enhanced lipophilicity and aromatic interactions, which may influence receptor binding and pharmacokinetic properties. Its synthesis likely involves alkylation or condensation reactions, as seen in analogous compounds (e.g., substitution of brominated intermediates with piperidine derivatives) .

Key structural attributes:

Properties

CAS No. |

103097-50-3 |

|---|---|

Molecular Formula |

C28H32BrNO3 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide |

InChI |

InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H |

InChI Key |

MGWJPRPZJJFVAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Biphenylyloxyethyl Intermediate

The biphenylyloxyethyl moiety is commonly synthesized via nucleophilic substitution of 4-biphenol with ethylene bromide or ethylene oxide under basic conditions. This reaction proceeds as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Biphenol, base (e.g., K2CO3), ethylene bromide | Nucleophilic substitution to form biphenylyloxyethyl intermediate |

| 2 | Solvent: acetone or DMF, reflux 4-6 hours | Reaction completion and isolation of product |

This step yields the 2-(4-biphenylyloxy)ethyl alcohol or bromide intermediate, which is further functionalized.

Preparation of 4-Phenylisonipecotic Acid Ethyl Ester

The 4-phenylisonipecotic acid ethyl ester core is synthesized through multi-step organic synthesis involving:

- Starting from 4-phenylpiperidine or related precursors

- Introduction of the isonipecotic acid ethyl ester functionality via esterification and oxidation

A reported method for related compounds involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Phenylpiperidine, ethyl chloroformate | Formation of ethyl ester derivative |

| 2 | Oxidizing agent (e.g., KMnO4 or other) | Oxidation to the acid or keto intermediate |

| 3 | Purification by recrystallization or chromatography | Isolation of pure ethyl ester |

Coupling of Biphenylyloxyethyl Group to Isonipecotic Acid Ethyl Ester

The key step is the alkylation or amide bond formation between the biphenylyloxyethyl intermediate and the 4-phenylisonipecotic acid ethyl ester. This can be achieved by:

- Using the bromide form of the biphenylyloxyethyl intermediate as an alkylating agent

- Reacting with the nitrogen atom of the isonipecotic acid ethyl ester under basic conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Biphenylyloxyethyl bromide, isonipecotic acid ethyl ester, base (e.g., NaH, K2CO3) | Nucleophilic substitution at nitrogen |

| 2 | Solvent: DMF or DMSO, temperature 50-80°C, 12-24 h | Coupling reaction to form the target compound |

Formation of Hydrobromide Salt

The hydrobromide salt is formed by treatment of the free base compound with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or ether:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Free base compound, HBr in ethanol | Salt formation by acid-base reaction |

| 2 | Cooling and filtration | Isolation of hydrobromide salt as solid |

Research Discoveries and Optimization

- Reaction conditions such as temperature, solvent choice, and reaction time significantly affect the yield and purity of intermediates and final product.

- Mild bases and anhydrous conditions improve coupling efficiency and reduce side reactions.

- Use of phase-transfer catalysts can enhance nucleophilic substitution rates.

- Hydrobromide salt form improves compound stability and bioavailability in pharmaceutical contexts.

Data Table Summarizing Key Synthetic Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(4-Biphenylyloxy)ethyl bromide | 4-Biphenol, K2CO3, ethylene bromide, acetone, reflux 4h | 75-85 | Requires dry conditions |

| 2 | 4-Phenylisonipecotic acid ethyl ester | 4-Phenylpiperidine, ethyl chloroformate, oxidant | 60-70 | Multi-step, purification needed |

| 3 | 1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester | Intermediate 1 + Intermediate 2, base, DMF, 60°C, 18h | 65-75 | Controlled temperature crucial |

| 4 | Hydrobromide salt of final compound | HBr in ethanol, room temp, 2h | 90-95 | Salt formation improves stability |

Scientific Research Applications

Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 4-phenylpiperidine carboxylate esters , which are structurally modified to optimize pharmacological activity. Below is a comparative analysis with key analogues:

Key Differences and Implications

Substituent Effects: The biphenylyloxyethyl group in the target compound confers greater lipophilicity compared to morpholinoethyl (Morpheridine) or hydroxyethoxyethyl (Ethohexeridine) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility . Diphenoxylate’s 3-cyano-3,3-diphenylpropyl substituent increases metabolic stability due to steric hindrance, whereas the target compound’s biphenylyloxy group may undergo oxidative metabolism .

Pharmacological Activity: Morpheridine and Anileridine exhibit opioid receptor agonism, but the target compound’s biphenylyloxy group could shift selectivity toward σ receptors or non-opioid targets . Diphenoxylate is used clinically for diarrhea, whereas structural analogues like the target compound may prioritize analgesic or anti-inflammatory effects .

Synthetic Routes: The target compound’s synthesis likely parallels Morpheridine and Diphenoxylate, involving:

- Alkylation of 4-phenylisonipecotic acid ethyl ester with brominated intermediates (e.g., 2-(4-biphenylyloxy)ethyl bromide) .

- Salt formation via hydrobromic acid treatment to improve crystallinity and stability .

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C23H28BrN2O3

- Molecular Weight : 442.39 g/mol

This structure features a biphenyl ether moiety, which is significant for its interaction with biological targets.

Pharmacological Effects

- Antimicrobial Activity :

-

CNS Activity :

- Isonipecotic acid derivatives are known for their effects on the central nervous system (CNS). They may act as GABA receptor modulators, influencing neurotransmitter activity and potentially aiding in the treatment of anxiety and other CNS disorders.

-

Analgesic Properties :

- Some studies suggest that related compounds exhibit analgesic properties, possibly through modulation of pain pathways in the CNS.

The exact mechanisms of action for 1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide are still under investigation. However, it is believed that:

- The biphenyl moiety enhances lipophilicity, facilitating better penetration across biological membranes.

- The interaction with neurotransmitter systems (e.g., GABAergic pathways) may contribute to its CNS effects.

Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing various isonipecotic acid derivatives, researchers found that compounds with similar structures exhibited significant antibacterial activity against a range of pathogens. The study highlighted that modifications on the phenyl ring could enhance antimicrobial potency .

Study 2: CNS Modulation

Another research effort investigated the effects of isonipecotic acid derivatives on anxiety models in rodents. The findings indicated that specific modifications led to increased anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders.

Summary of Findings Table

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| 1 | Isonipecotic Acid Derivative | Antimicrobial | Significant activity against E. coli and S. aureus |

| 2 | Isonipecotic Acid Derivative | CNS Modulation | Enhanced anxiolytic effects in animal models |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and stability of 1-(2-(4-biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide in experimental settings?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a mobile phase composed of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6) to ensure optimal separation and detection of impurities . For stability studies, employ accelerated degradation conditions (e.g., elevated temperature, humidity) combined with FTIR spectroscopy to monitor structural integrity, as demonstrated in pharmacopeial protocols for structurally related esters .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Apply computational reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict intermediate stability and transition states, narrowing down optimal reaction conditions (e.g., temperature, solvent polarity) before experimental validation . Pair this with fractional factorial experimental designs (e.g., Taguchi methods) to systematically reduce byproduct formation while conserving resources .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Use H/C NMR to confirm the presence of the biphenylyloxy and phenylisonipecotic moieties, focusing on splitting patterns for ethoxy groups. Mass spectrometry (HRMS-ESI) is essential for verifying molecular weight and detecting halogenated fragments (e.g., hydrobromide counterion) . Cross-validate with X-ray crystallography if single crystals are obtainable, as done for analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Conduct meta-analyses of dose-response curves across models (e.g., in vitro vs. in vivo) while controlling for variables such as membrane permeability (via logP calculations) and metabolic stability (using liver microsome assays). Apply multivariate regression to identify confounding factors, as demonstrated in studies on structurally complex esters . Replicate experiments under harmonized conditions (e.g., standardized cell lines, solvent controls) to isolate compound-specific effects .

Q. What strategies are effective for studying the stereochemical impact of this compound’s isonipecotic core on receptor binding?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Reference pharmacopeial methods for resolving stereoisomers of related piperidine derivatives, which highlight the importance of buffer pH and ion-pairing agents in chiral separations .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict blood-brain barrier permeability or metabolic susceptibility, focusing on the ethyl ester and hydrobromide groups. Validate predictions with in silico ADMET tools (e.g., SwissADME) and correlate with experimental Caco-2 cell permeability assays. This approach mirrors ICReDD’s integrated computational-experimental framework for reaction optimization .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Implement a multi-omics workflow: Transcriptomic profiling (RNA-seq) paired with phosphoproteomics can identify signaling pathways modulated by the compound. Use CRISPR-Cas9 knockout libraries to validate target engagement, as applied in AMPK activation studies for structurally related esters . For dose-response ambiguity, apply Bayesian statistical models to integrate sparse data from heterogeneous assays .

Data Management & Validation

Q. How should researchers address variability in assay results caused by solvent or matrix effects?

- Methodological Answer : Standardize solvent systems (e.g., DMSO concentration ≤0.1% v/v) and include matrix-matched controls in analytical protocols. For HPLC assays, use internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement, as outlined in pharmacopeial guidelines for ester quantification . Statistical tools like Grubbs’ test can identify outliers arising from matrix interference .

Q. What validation criteria are essential for ensuring reproducibility in kinetic studies of this compound?

- Methodological Answer : Adhere to the "3Rs" rule: Replicates (n ≥ 3 independent experiments), Range (linearity of response across expected concentrations), and Recovery (spiked sample analysis ≥90%). For enzyme inhibition assays, report IC values with 95% confidence intervals and compare to positive controls (e.g., known inhibitors of analogous targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.